

Otophyllósíde F: Analytical Standards and Methodologies

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Compound of Interest

Compound Name: Otophyllósíde F

Cat. No.: B15592616

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Application Note

Otophyllósíde F is a C21 steroidal glycoside, a class of natural products known for a wide range of biological activities, including potential antitumor and immunomodulatory effects. As a member of the **Otophyllósíde** family isolated from plants of the *Cynanchum* genus, precise and reliable analytical methods are crucial for its identification, quantification, and characterization in preclinical and clinical research. This document provides an overview of the analytical standards and detailed protocols for the analysis of **Otophyllósíde F**.

Otophyllósíde F Analytical Standard

An analytical standard is a highly purified compound used as a reference material in qualitative and quantitative analysis.

Parameter	Specification
Product Name	Otophyllside F
Chemical Class	C21 Steroidal Glycoside
Botanical Source	Cynanchum otophyllum
Appearance	White to off-white powder
Purity (by HPLC)	≥98%
Identification	Conforms to the structure determined by ¹ H-NMR, ¹³ C-NMR, and MS
Solubility	Soluble in methanol, ethanol, and DMSO
Storage	Store at -20°C in a tightly sealed container, protected from light and moisture.

Note: The quantitative data in the following sections are provided as illustrative examples for methodological guidance. Actual values must be determined experimentally.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This section outlines a typical HPLC method for the quantification of **Otophyllside F** in various matrices.

Chromatographic Conditions

Parameter	Condition
Instrument	HPLC system with UV or DAD detector
Column	C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase	A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid
Gradient Elution	0-20 min, 30-60% B; 20-35 min, 60-90% B; 35-40 min, 90% B
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	220 nm
Injection Volume	10 µL

Method Validation Parameters (Hypothetical Data)

Parameter	Value
Linearity Range	1 - 200 µg/mL
Correlation Coefficient (r^2)	>0.999
Limit of Detection (LOD)	0.1 µg/mL
Limit of Quantification (LOQ)	0.5 µg/mL
Precision (RSD%)	< 2%
Accuracy (Recovery %)	95 - 105%

Structural Elucidation by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the structural confirmation of **Otophyllaside F**.

LC-MS Conditions

Parameter	Condition
Instrument	LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Ionization Source	Electrospray Ionization (ESI), positive mode
Capillary Voltage	3.5 kV
Drying Gas Flow	10 L/min
Drying Gas Temp.	350°C
Fragmentor Voltage	120 V
Mass Range	m/z 100 - 1500

Experimental Protocols

Protocol 1: Preparation of Standard Solutions

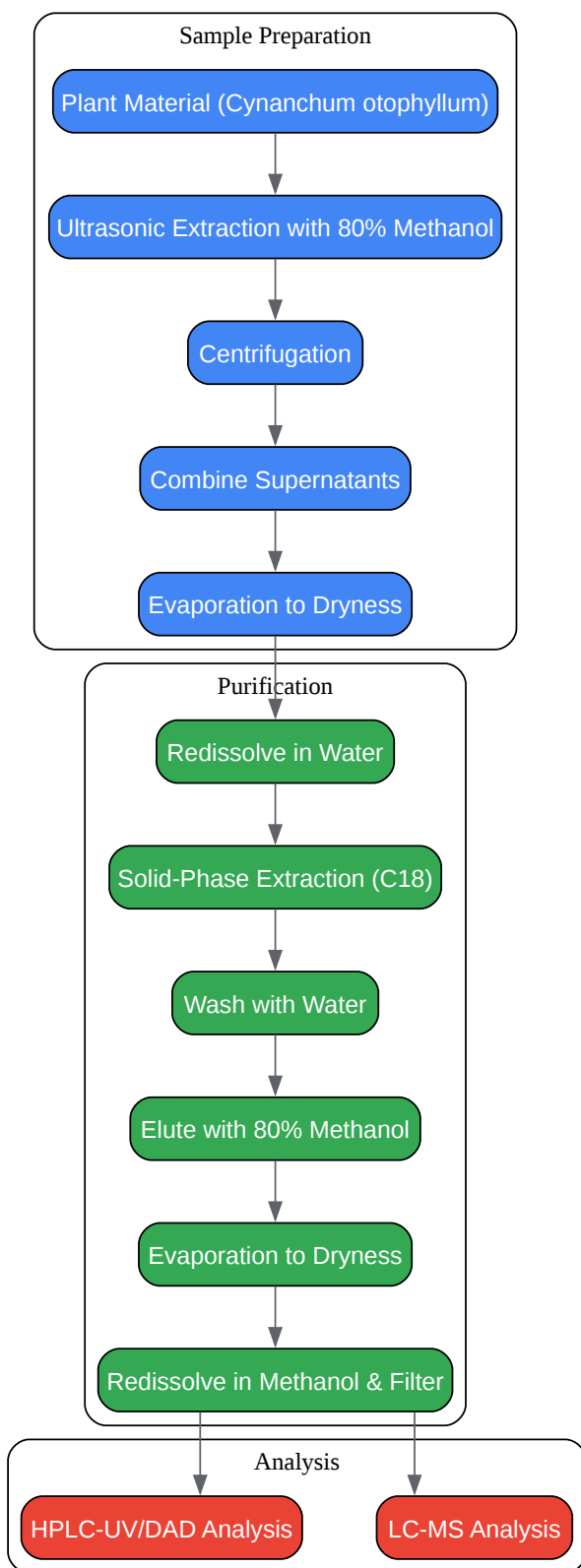
- Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of **Otophyllside F** analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.

Protocol 2: Sample Preparation from Plant Material

- Extraction:
 1. Weigh 1 g of powdered, dried *Cynanchum otophyllum* root material.
 2. Add 20 mL of 80% methanol.
 3. Perform sonication for 30 minutes.
 4. Centrifuge the mixture at 4000 rpm for 15 minutes.

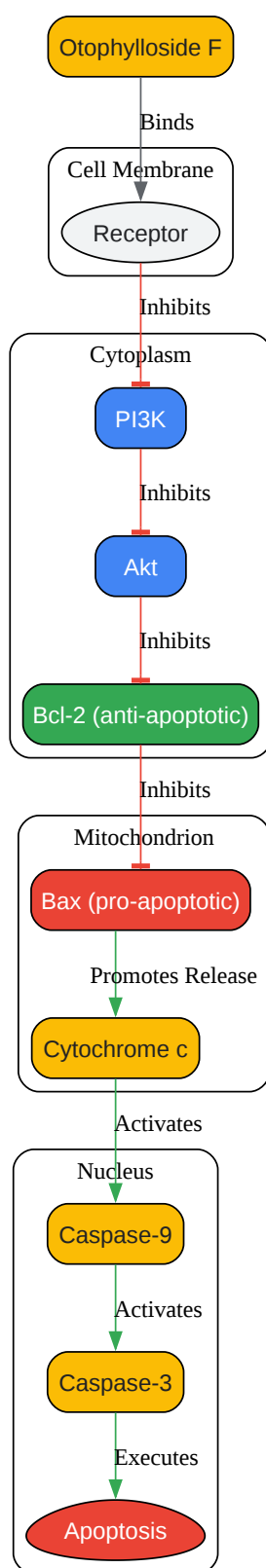
5. Collect the supernatant.
 6. Repeat the extraction process on the residue twice more.
 7. Combine the supernatants and evaporate to dryness under reduced pressure.
- Purification:
 1. Redissolve the dried extract in 10 mL of water.
 2. Apply the solution to a pre-conditioned C18 solid-phase extraction (SPE) cartridge.
 3. Wash the cartridge with 20 mL of water to remove highly polar impurities.
 4. Elute the target compounds with 20 mL of 80% methanol.
 5. Evaporate the eluate to dryness and redissolve in 1 mL of methanol.
 6. Filter the final solution through a 0.22 μ m syringe filter before HPLC or LC-MS analysis.

Visualizations



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Caption: Experimental workflow for the extraction and analysis of **Otophyllside F**.



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Caption: A plausible signaling pathway for **Otophyllside F**-induced apoptosis.

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